molecular formula C16H27N5O4 B2904576 8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476481-14-8

8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2904576
CAS No.: 476481-14-8
M. Wt: 353.423
InChI Key: GGFSPCXELJRNRW-UHFFFAOYSA-N
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Description

8-(Butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound known for its varied applications in chemistry, biology, and medicine. Its unique structure offers a diverse range of chemical reactions and mechanisms that make it a subject of intense scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the alkylation of purine derivatives. Specific conditions such as temperature control, solvent selection, and the use of specific catalysts are crucial for maximizing yield and purity.

Industrial Production Methods: In an industrial setting, the production of 8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may involve large-scale organic synthesis techniques, continuous flow reactors, and rigorous purification protocols to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are frequently employed. Substitution reactions often involve halogenated solvents and catalysts like palladium on carbon.

Major Products: Depending on the reagents and conditions, the reactions can produce a wide range of derivatives with altered functional groups, which may exhibit distinct properties and applications.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a building block for the synthesis of more complex molecules and as a subject in reaction mechanism studies.

Biology: It plays a role in biochemical research, particularly in studies involving enzyme interactions and signal transduction pathways.

Medicine: Medically, 8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential therapeutic applications. Its analogs are explored for their efficacy in treating various conditions due to their ability to interact with specific molecular targets.

Industry: In the industrial sector, the compound finds use in the formulation of specialized chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors. The pathways involved often include signal transduction mechanisms, leading to various physiological responses. These interactions can modulate cellular functions, making the compound a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Similarity and Uniqueness: Compared to other compounds in the same class, 8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific functional groups that confer unique reactivity and biological activity.

List of Similar Compounds

  • 8-(methylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • 8-(ethylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • 8-(propylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Each of these similar compounds shares a core structure but differs in the alkylamino group, impacting their reactivity and applications. This differentiation highlights the versatility and specificity of this compound within its chemical class.

Properties

IUPAC Name

8-(butylamino)-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O4/c1-5-6-7-17-15-18-13-12(14(23)19-16(24)20(13)4)21(15)8-11(22)9-25-10(2)3/h10-11,22H,5-9H2,1-4H3,(H,17,18)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFSPCXELJRNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC(COC(C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-14-8
Record name 8-(BUTYLAMINO)-7-(2-HO-3-ISOPROPOXYPROPYL)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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